molecular formula C19H21N3O2 B14590626 N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61479-57-0

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide

Cat. No.: B14590626
CAS No.: 61479-57-0
M. Wt: 323.4 g/mol
InChI Key: UJXHPRSHDGHTHY-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features an indole ring system substituted with a benzyloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases and kinases, leading to the modulation of gene expression and cell cycle regulation. These interactions can result in the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

CAS No.

61479-57-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H21N3O2/c20-11-19(23)21-9-8-15-12-22-18-7-6-16(10-17(15)18)24-13-14-4-2-1-3-5-14/h1-7,10,12,22H,8-9,11,13,20H2,(H,21,23)

InChI Key

UJXHPRSHDGHTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CN

Origin of Product

United States

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